Cas no 2228962-91-0 (methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate)

Methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate is a benzoate derivative featuring both hydroxyl and methoxy functional groups, which contribute to its versatility in organic synthesis. The compound's structure, incorporating a tertiary alcohol and an aromatic ester, makes it a valuable intermediate for pharmaceutical and fine chemical applications. Its stability under mild conditions and compatibility with various reaction pathways enhance its utility in multi-step syntheses. The presence of electron-donating groups on the aromatic ring can influence reactivity, offering selectivity in electrophilic substitutions. This compound is particularly useful in the development of bioactive molecules, where controlled functionalization is critical. Proper handling and storage are recommended to maintain its integrity.
methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate structure
2228962-91-0 structure
Product Name:methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate
CAS No:2228962-91-0
MF:C13H18O4
MW:238.279624462128
CID:5825799
PubChem ID:165677551
Update Time:2025-10-29

methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate
    • 2228962-91-0
    • EN300-1764697
    • Inchi: 1S/C13H18O4/c1-13(2,8-14)10-7-9(12(15)17-4)5-6-11(10)16-3/h5-7,14H,8H2,1-4H3
    • InChI Key: VRGFLPIDAOUPTF-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)C1C=C(C(=O)OC)C=CC=1OC

Computed Properties

  • Exact Mass: 238.12050905g/mol
  • Monoisotopic Mass: 238.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.8Ų

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Additional information on methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate

Exploring Methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate (CAS No. 2228962-91-0): Properties, Applications, and Innovations

In the realm of specialty chemicals, methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate (CAS No. 2228962-91-0) has garnered significant attention for its unique structural features and versatile applications. This compound, characterized by its hydroxy and methoxy functional groups, serves as a pivotal intermediate in pharmaceuticals, agrochemicals, and fragrance synthesis. Its molecular architecture, combining a benzoate ester core with a branched alkyl chain, enables tailored reactivity, making it a subject of interest for researchers exploring green chemistry and sustainable synthesis methodologies.

The growing demand for bio-based chemicals and eco-friendly intermediates has positioned CAS 2228962-91-0 as a candidate for innovation. Recent studies highlight its potential in catalyzed reactions, where its steric hindrance and electron-donating groups influence reaction selectivity. For instance, its role in asymmetric synthesis aligns with the pharmaceutical industry's push for chiral building blocks. Users searching for "high-purity benzoate derivatives" or "non-toxic ester solvents" will find this compound relevant, as it meets stringent regulatory standards for safety and performance.

From an industrial perspective, methyl 3-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzoate is valued for its solubility profile and thermal stability, critical for formulations in coatings and adhesives. Its compatibility with polymeric matrices addresses queries like "ester modifiers for polymers"—a trending topic in material science forums. Additionally, its low volatility aligns with VOC reduction initiatives, a key concern for environmentally conscious manufacturers.

In the fragrance industry, the compound's aromatic methoxy group contributes to odor longevity, answering searches for "long-lasting fragrance fixatives." Its synergistic effects with essential oils are under exploration, catering to the rising demand for natural-inspired scents. Analytical techniques like HPLC and GC-MS confirm its purity, a frequent search term among quality control professionals.

Looking ahead, CAS 2228962-91-0 exemplifies the intersection of molecular design and application-driven research. As industries prioritize carbon footprint reduction, this compound's potential in biocatalytic processes and renewable feedstocks merits further investigation. Its adaptability to flow chemistry systems—another hot topic in process optimization—positions it as a future-forward solution for scalable, sustainable production.

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